molecular formula C15H14 B3046182 1,8-dimethyl-9H-fluorene CAS No. 1207-11-0

1,8-dimethyl-9H-fluorene

Cat. No. B3046182
CAS RN: 1207-11-0
M. Wt: 194.27 g/mol
InChI Key: IJGGQBIUSGOOCA-UHFFFAOYSA-N
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Description

1,8-Dimethyl-9H-fluorene is a chemical compound with the linear formula C15H14 . It has a high fluorescent and high electron delocalization . It can be used as a non-linear optical (NLO) material .


Synthesis Analysis

The synthesis of 1,8-Dimethyl-9H-fluorene involves the use of 2-bromofluorene and iodomethane as the major reactants . An efficient synthesis of 9H-fluorene derivatives can be achieved through a Pd(0)-catalyzed cross-coupling reaction of 1,1-diboronates with 2,2′-dibromobiphenyls .


Molecular Structure Analysis

The molecular structure of 1,8-Dimethyl-9H-fluorene is characterized by a linear formula of C15H14 . The fluorene molecule is nearly planar .


Physical And Chemical Properties Analysis

1,8-Dimethyl-9H-fluorene has a molecular weight of 194.279 . It is insoluble in water and soluble in many organic solvents . Fluorene is mildly acidic .

Scientific Research Applications

Fluorescent Sensing and Luminescence

  • Fluorescent Sensing of Cations and Anions : A study by Li et al. (2020) demonstrates the use of a lanthanide–organic framework based on 4,4-(9,9-dimethyl-9H-fluorene-2,7-diyl) dibenzoic acid for fluorescent sensing of various cations and anions. This framework shows excellent heat-resisting ability and the ability to detect multiple ions simultaneously with high efficiency and selectivity (Li, Zhou, Bai, & Xing, 2020).

Synthesis and Material Applications

  • Synthesis for OLED Materials : The synthesis of 9,9-dimethyl-9H-fluoren-2-ylboronic acid, an intermediate in OLED material synthesis, is reported by Bai Xue-feng (2013). This synthesis process is noted for its efficiency, indicating the material's practical value in luminescent materials (Bai Xue-feng, 2013).

Environmental and Chemical Stability

  • Chemically Stable Anion Exchange Membranes : Research by Lee, Mohanty, and Bae (2015) discusses the synthesis of fluorene-based polymers for use in chemically stable anion exchange membrane fuel cells. These polymers exhibit high hydroxide ion conductivities and exceptional chemical stability, suggesting potential applications in fuel cell technology (Lee, Mohanty, & Bae, 2015).

Sensing and Detection Applications

  • Selective Sensing of Picric Acid, Fe3+, and l-Arginine : A study by Han et al. (2020) describes the synthesis of new fluorene compounds for highly selective sensing of picric acid, Fe3+, and l-arginine. This indicates the potential of these compounds as fluorescent sensors for specific substances (Han et al., 2020).

Coordination Chemistry and Molecular Structures

  • Coordination Polymers and Molecular Structures : Liu et al. (2013) explore the coordination chemistry of symmetric fluorene-based ligands with cuprous chloride, constructing one-dimensional polymers with potential implications for material science and molecular engineering (Liu et al., 2013).

Photochemistry and Isomerization Studies

  • Photoinduced Reversible Isomerization : Kumakura, Akai, and Nakata (2019) investigate the photoinduced reversible intramolecular hydrogen-atom migration between different forms of fluorene. This study provides insights into the photochemical properties of fluorene derivatives (Kumakura, Akai, & Nakata, 2019).

Environmental Remediation

  • Biodegradation of Fluorene : Bankole et al. (2021) report on the biodegradation of fluorene, a polycyclic aromatic hydrocarbon, by the marine-derived fungus Mucor irregularis. This research contributes to the understanding of PAH degradation in marine environments (Bankole, Semple, Jeon, & Govindwar, 2021).

Chemosensors for Biological Molecules

  • Fluorescent Chemosensors for Monosaccharides : Hosseinzadeh, Mohadjerani, and Pooryousef (2015) demonstrate the use of fluorene-based boronic acids as fluorescent chemosensors for monosaccharides at physiological pH, offering potential applications in biological and medical sensing technologies (Hosseinzadeh, Mohadjerani, & Pooryousef, 2015).

Safety and Hazards

1,8-Dimethyl-9H-fluorene should be handled with care. Avoid contact with skin and eyes, formation of dust and aerosols . Provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

1,8-Dimethyl-9H-fluorene has potential applications in organic electronic based applications . A new small molecular hole-transporting material, 1,3,6,8-tetrakis [N- (p-methoxyphenyl)-N′- (9,9′-dimethyl-9H-fluoren-2-yl)-amino]pyrene (TFAP) was synthesized and applied in CH3NH3PbI3-perovskite solar cells, achieving a power conversion efficiency of 19.7% with a photovoltage of 1.11 V .

properties

IUPAC Name

1,8-dimethyl-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-10-5-3-7-12-13-8-4-6-11(2)15(13)9-14(10)12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGGQBIUSGOOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3=C(C=CC=C3C2=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399585
Record name 9H-Fluorene, 1,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-dimethyl-9H-fluorene

CAS RN

1207-11-0
Record name 9H-Fluorene, 1,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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